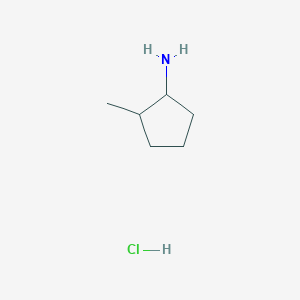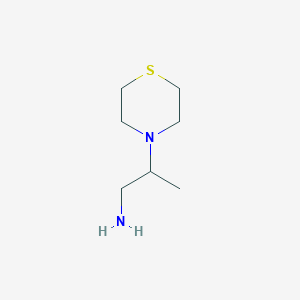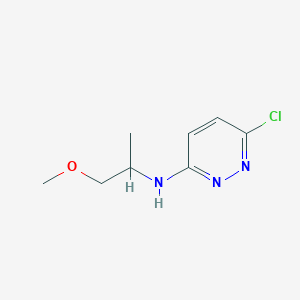
4-氯-2-甲基-1H-吲哚
描述
4-Chloro-2-methyl-1H-indole is a derivative of indole . Indole is a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
Indoles are synthesized using various methods. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methyl-1H-indole is similar to that of other indole derivatives. It contains a benzopyrrole, which consists of a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives are involved in various chemical reactions. For example, 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole were synthesized and assessed for their in vitro COX-2 inhibitory act as well as in vivo anti-inflammatory activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-methyl-1H-indole are similar to those of other indole derivatives. They are crystalline and colorless in nature with specific odors .科学研究应用
Synthesis of Indole Derivatives
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
Treatment of Cancer Cells
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They have shown promising results in inhibiting the growth of cancer cells .
Antimicrobial Applications
Indole derivatives have also been used in the treatment of various microbial infections . They have shown antimicrobial properties against a range of bacteria and fungi .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . This includes neurological disorders, cardiovascular diseases, and metabolic disorders .
Antiviral Applications
Indole derivatives possess various biological activities, including antiviral properties . They have been used in the development of antiviral agents .
Anti-inflammatory Applications
Indole derivatives have shown anti-inflammatory properties . They have been used in the treatment of various inflammatory conditions .
Antioxidant Applications
Indole derivatives have shown antioxidant properties . They have been used in the treatment of conditions caused by oxidative stress .
Antidiabetic Applications
Indole derivatives have shown antidiabetic properties . They have been used in the treatment of diabetes .
作用机制
Target of Action
4-Chloro-2-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular function.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may affect viral replication pathways.
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that 4-Chloro-2-methyl-1H-indole may have diverse effects at the molecular and cellular levels.
未来方向
The future directions of research on 4-Chloro-2-methyl-1H-indole and similar compounds are likely to focus on their synthesis and biological applications. Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
属性
IUPAC Name |
4-chloro-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFKJCJIJXBWED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618342 | |
| Record name | 4-Chloro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-1H-indole | |
CAS RN |
6127-16-8 | |
| Record name | 4-Chloro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

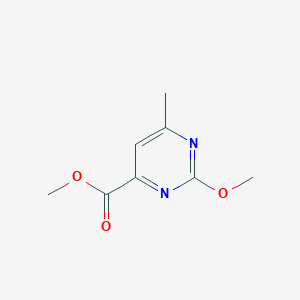
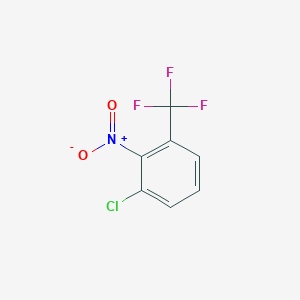
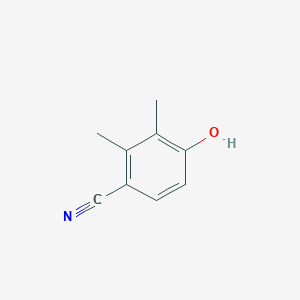
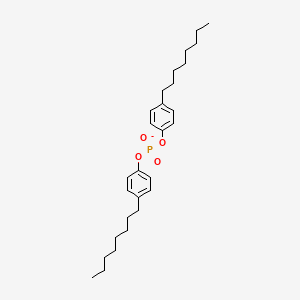
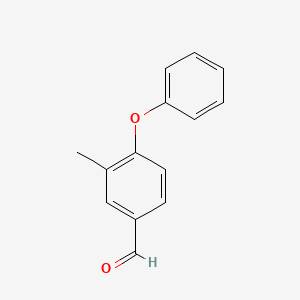
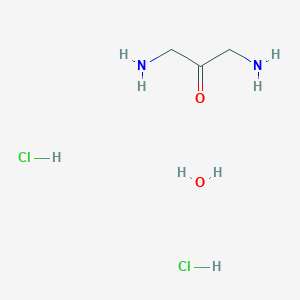
![2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1370235.png)
![1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1370236.png)
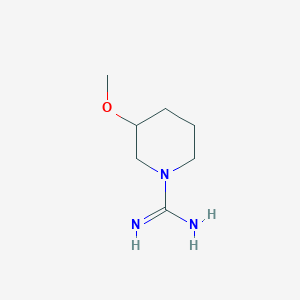

![2-Azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B1370241.png)
